molecular formula C11H11FO3 B15127792 (1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

(1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B15127792
M. Wt: 210.20 g/mol
InChI Key: YDTAFTQAGLQNBT-UHFFFAOYSA-N
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Description

(1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a fluorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclobutane derivatives and fluorophenyl reagents in the presence of catalysts to facilitate the formation of the desired product. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different cyclobutane derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced cyclobutane derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorinated cyclobutane derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the hydroxyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3s)-1-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
  • (1S,3s)-1-(3-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid
  • (1S,3s)-1-(3-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid

Uniqueness

(1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it distinct from its chlorinated, brominated, or methylated analogs.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H11FO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6H2,(H,14,15)

InChI Key

YDTAFTQAGLQNBT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC(=CC=C2)F)C(=O)O)O

Origin of Product

United States

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